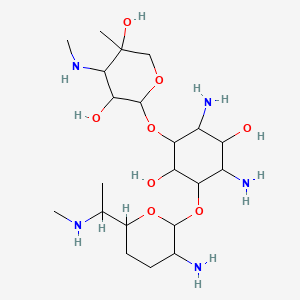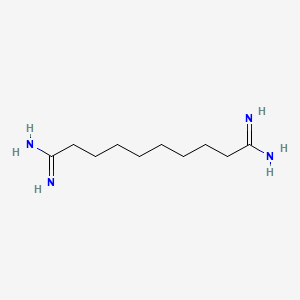
1,8-Diamidinooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a diamine, meaning it contains two amine groups (-NH2) attached to a linear alkane chain of eight carbon atoms. This compound is widely used in the synthesis of various polymers, resins, and other chemical products due to its ability to act as a crosslinker or spacer.
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Diamidinooctane can be synthesized through several methods, including the reduction of 1,8-dinitrooctane or the amination of 1,8-octanedioic acid. The reduction process typically involves using reducing agents such as hydrogen in the presence of a catalyst, while the amination process may use ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of 1,8-dinitrooctane. This method is preferred due to its efficiency and scalability. The reaction is carried out in a reactor vessel with a hydrogen gas supply and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 1,8-Diamidinooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups in derivatives of this compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,8-octanedioic acid or its derivatives.
Reduction: Production of 1,8-diaminooctane or its derivatives.
Substitution: Formation of alkylated derivatives of this compound.
科学的研究の応用
1,8-Diamidinooctane is extensively used in scientific research due to its versatile properties. It is employed in the synthesis of molecular cages, macrocycles, and microporous materials. These materials have applications in catalysis, gas storage, and separation technologies. Additionally, this compound is used in the functionalization of carbon nanotubes and nanodiamonds, enhancing their properties for use in advanced materials and nanotechnology.
作用機序
1,8-Diamidinooctane is similar to other diamines such as 1,4-diaminobutane (putrescine), 1,6-diaminohexane, and 1,10-diaminodecane. its longer carbon chain and specific placement of amine groups make it unique in terms of reactivity and applications. The longer chain length provides greater flexibility and spacing, which is advantageous in certain polymerization and crosslinking reactions.
類似化合物との比較
1,4-Diaminobutane (putrescine)
1,6-Diaminohexane
1,10-Diaminodecane
1,7-Diaminoheptane
1,9-Diaminononane
特性
CAS番号 |
5578-81-4 |
|---|---|
分子式 |
C10H22N4 |
分子量 |
198.31 g/mol |
IUPAC名 |
decanediimidamide |
InChI |
InChI=1S/C10H22N4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H3,11,12)(H3,13,14) |
InChIキー |
ICPKZJZCIILKLV-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(=N)N)CCCC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
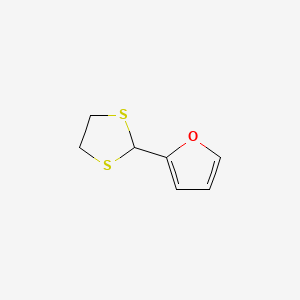
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
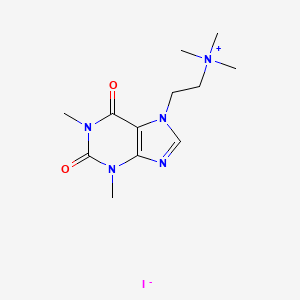
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
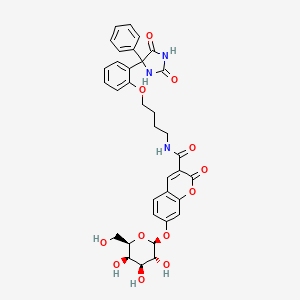
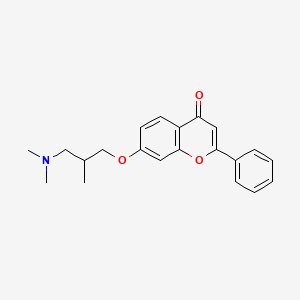

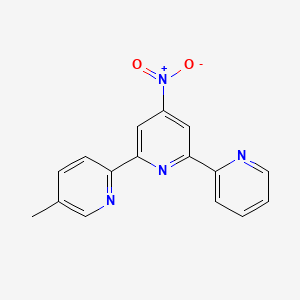
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
